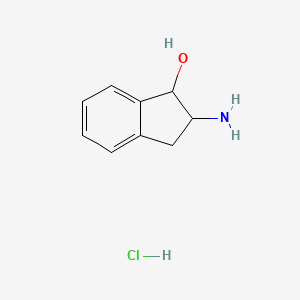

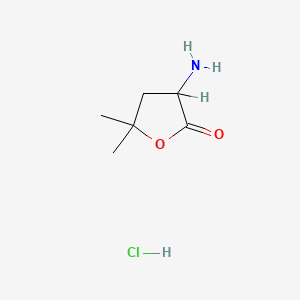

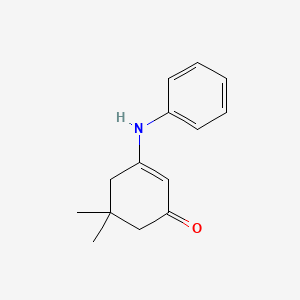

![molecular formula C10H12O3 B1266411 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 6974-61-4](/img/structure/B1266411.png)

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

Overview

Description

Synthesis Analysis

The synthesis of derivatives and compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol involves various chemical reactions that enable the formation of complex molecular structures. For instance, the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit showcases an expeditious method for producing such compounds, which are characterized by elemental analysis and spectroscopic techniques (Nagpal, Kumar, & Bhasin, 2015). Another example includes the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating significant stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is crucial for understanding their chemical behavior and properties. Structural elucidation through methods such as X-ray diffraction analysis provides detailed insights into the atomic arrangement and geometry. For example, a study on a novel pyrazole derivative revealed its molecular structure, involving interactions such as C—H⋯π and Cg⋯Cg, contributing to the stability of the molecule (Naveen et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol derivatives are influenced by their molecular structure. Research on the synthesis and characterization of novel compounds reveals their potential applications and reactivity. For instance, the study of benzo[d][1,3]dioxole substituted organo selenium compounds provides insights into their thermal decomposition behavior and molecular geometry, offering perspectives on their chemical stability and reactivity (Nagpal, Kumar, & Bhasin, 2015).

Physical Properties Analysis

The physical properties of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol and its derivatives, such as solubility, melting point, and optical properties, are critical for their practical applications. Studies exploring the solvent effects on molecular aggregation indicate how these properties can vary in different environments and concentrations (Matwijczuk et al., 2016).

Scientific Research Applications

1. Anticancer Evaluation

- Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

2. Synthesis of Organoselenium Compounds

Future Directions

The compound and its derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Biocatalysis is also expected to play a larger role in the production of drugs, emphasizing green chemistry .

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMKZYKJYMJYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344502 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | |

CAS RN |

6974-61-4 | |

| Record name | 1,3-Benzodioxole-5-ethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

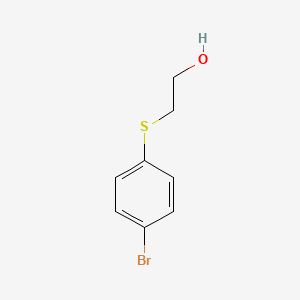

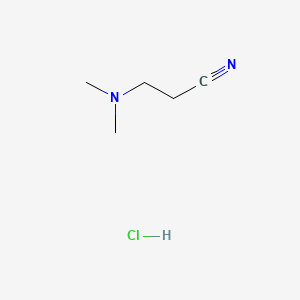

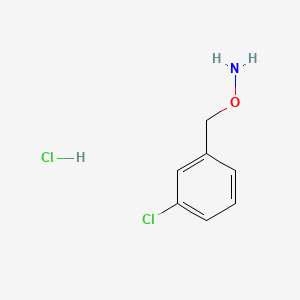

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)